Taurodeoxycholic acid sodium salt
Taurodeoxycholic acid sodium salt
Taurodeoxycholic acid is a bile acid taurine conjugate of deoxycholic acid. It has a role as a human metabolite. It is functionally related to a deoxycholic acid. It is a conjugate acid of a taurodeoxycholate.
Taurodeoxycholic acid is a natural product found in Streptomyces nigra, Homo sapiens, and other organisms with data available.
A bile salt formed in the liver by conjugation of deoxycholate with taurine, usually as the sodium salt. It is used as a cholagogue and choleretic, also industrially as a fat emulsifier.
Taurodeoxycholic acid is a natural product found in Streptomyces nigra, Homo sapiens, and other organisms with data available.
A bile salt formed in the liver by conjugation of deoxycholate with taurine, usually as the sodium salt. It is used as a cholagogue and choleretic, also industrially as a fat emulsifier.
Brand Name:
Vulcanchem
CAS No.:
1180-95-6
VCID:
VC21339505
InChI:
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,23?,25-,26+;/m0./s1
SMILES:
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]
Molecular Formula:
C26H44NNaO6S
Molecular Weight:
521.7 g/mol
Taurodeoxycholic acid sodium salt
CAS No.: 1180-95-6
Cat. No.: VC21339505
Molecular Formula: C26H44NNaO6S
Molecular Weight: 521.7 g/mol
* For research use only. Not for human or veterinary use.

Description | Taurodeoxycholic acid is a bile acid taurine conjugate of deoxycholic acid. It has a role as a human metabolite. It is functionally related to a deoxycholic acid. It is a conjugate acid of a taurodeoxycholate. Taurodeoxycholic acid is a natural product found in Streptomyces nigra, Homo sapiens, and other organisms with data available. A bile salt formed in the liver by conjugation of deoxycholate with taurine, usually as the sodium salt. It is used as a cholagogue and choleretic, also industrially as a fat emulsifier. |
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CAS No. | 1180-95-6 |
Molecular Formula | C26H44NNaO6S |
Molecular Weight | 521.7 g/mol |
IUPAC Name | sodium;2-[4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate |
Standard InChI | InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,23?,25-,26+;/m0./s1 |
Standard InChI Key | YXHRQQJFKOHLAP-FONCZFQMSA-M |
Isomeric SMILES | CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C.[Na+] |
SMILES | CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
Canonical SMILES | CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
Melting Point | 204 - 208 °C |
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